3,5-Bis((4-bromobenzyl)thio)-1,2,4-thiadiazole
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Overview
Description
3,5-Bis((4-bromobenzyl)thio)-1,2,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two 4-bromobenzylthio groups attached to the 3 and 5 positions of the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis((4-bromobenzyl)thio)-1,2,4-thiadiazole typically involves the reaction of 4-bromobenzyl bromide with a thiadiazole precursor. One common method involves the use of 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol as the starting material. The reaction is carried out in the presence of anhydrous potassium carbonate and N,N-dimethylformamide as the solvent. The mixture is stirred at room temperature for several hours, followed by the addition of water to precipitate the product. The crude product is then purified by recrystallization from a suitable solvent mixture, such as ethanol and chloroform .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis((4-bromobenzyl)thio)-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. Reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: Research has shown that thiadiazole derivatives exhibit antimicrobial, antifungal, and antiviral activities. 3,5-Bis((4-bromobenzyl)thio)-1,2,4-thiadiazole is being investigated for its potential as a bioactive agent against various pathogens.
Medicine: The compound has shown promise in preliminary studies as an anticancer agent. Its ability to inhibit the growth of cancer cells is being explored, with a focus on understanding its mechanism of action and potential therapeutic applications.
Industry: Thiadiazole derivatives are used in the development of agrochemicals, dyes, and polymers. This compound may find applications in these areas due to its chemical properties.
Mechanism of Action
The mechanism of action of 3,5-Bis((4-bromobenzyl)thio)-1,2,4-thiadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to the inhibition of key cellular processes. For example, its anticancer activity may be attributed to the inhibition of enzymes involved in cell proliferation and survival. Further research is needed to elucidate the precise molecular targets and pathways affected by this compound.
Comparison with Similar Compounds
Similar Compounds
2-((4-bromobenzyl)thio)-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole: This compound shares structural similarities with 3,5-Bis((4-bromobenzyl)thio)-1,2,4-thiadiazole and exhibits similar chemical properties.
4-bromobenzyl benzimidazole: Another compound with a 4-bromobenzyl group, known for its biological activities, including anticancer properties.
Uniqueness
This compound is unique due to the presence of two 4-bromobenzylthio groups attached to the thiadiazole ring
Properties
CAS No. |
332110-09-5 |
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Molecular Formula |
C16H12Br2N2S3 |
Molecular Weight |
488.3 g/mol |
IUPAC Name |
3,5-bis[(4-bromophenyl)methylsulfanyl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C16H12Br2N2S3/c17-13-5-1-11(2-6-13)9-21-15-19-16(23-20-15)22-10-12-3-7-14(18)8-4-12/h1-8H,9-10H2 |
InChI Key |
CMSSVMGYNULUKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NSC(=N2)SCC3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
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